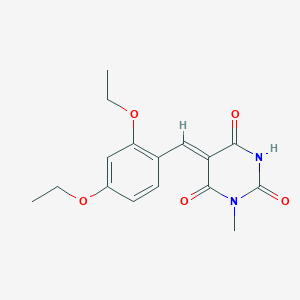

5-(2,4-diethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to the pyrimidine derivatives family, known for their diverse biological activities and significant role in medicinal chemistry. Pyrimidines, such as the one , are often explored for their potential in drug development due to their structural similarity to nucleotides.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multicomponent reactions, allowing for the introduction of various substituents into the pyrimidine ring. A general approach may include the reaction of aldehydes, methylene active compounds, and urea or thiourea under specific conditions to yield substituted pyrimidines (Lobo et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy. X-ray crystallography provides detailed insights into the molecular arrangement and bonding patterns, critical for understanding the compound's reactivity and interactions (Hassan et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including alkylation, cyclization, and nucleophilic substitution, allowing for structural modifications and functionalization. These reactions are fundamental in tailoring the compounds for specific biological activities or physical properties (Saygılı et al., 2004).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity/basicity, of pyrimidine derivatives depend on the nature of the substituents and the overall molecular framework. Understanding these properties is crucial for the compound's application in synthesis and its biological activity profile (Boyle et al., 1991).

Wissenschaftliche Forschungsanwendungen

Therapeutic Agent Development

Antibacterial and Antifungal Activities : Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including variations of the core pyrimidine structure, exhibit promising inhibitory effects against various pathogens, indicating their potential as novel therapeutic agents in treating infectious diseases (Manna, Singh, Narang, & Manna, 2005).

Anticancer Properties : Research has shown that certain pyrimidine derivatives exhibit significant antitumor activity. Through modifications to the pyrimidine core, researchers aim to develop compounds that can effectively target and inhibit the growth of cancer cells, offering new avenues for cancer treatment (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

Anti-Inflammatory and Analgesic Effects : The synthesis of novel heterocyclic compounds derived from pyrimidine structures has demonstrated significant anti-inflammatory and analgesic activities. These findings suggest the potential of pyrimidine derivatives in developing new drugs to treat inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science and Optoelectronics

- Nonlinear Optical Properties : Certain pyrimidine derivatives have been studied for their nonlinear optical properties, which are crucial for applications in optoelectronics and photonics. These properties include the ability to change the intensity, phase, frequency, or polarization state of light, making these compounds suitable for optical switching, modulation, and information processing technologies (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

Biochemical Research

- Enzyme Inhibition : Pyrimidine derivatives have been explored as inhibitors of various enzymes, demonstrating their potential in treating diseases by modulating biochemical pathways. For instance, they have shown effectiveness in inhibiting dihydrofolate reductase, a key enzyme in the folate pathway, suggesting their use in developing antifolate drugs for treating opportunistic infections in immunocompromised patients (Rosowsky, Forsch, & Queener, 2002).

Eigenschaften

IUPAC Name |

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-4-22-11-7-6-10(13(9-11)23-5-2)8-12-14(19)17-16(21)18(3)15(12)20/h6-9H,4-5H2,1-3H3,(H,17,19,21)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEKEBXVKHWYPN-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)